molecular formula C9H20O2 B14475303 Heptane, 1-(methoxymethoxy)- CAS No. 71739-40-7

Heptane, 1-(methoxymethoxy)-

Cat. No.: B14475303
CAS No.: 71739-40-7
M. Wt: 160.25 g/mol
InChI Key: UXUAESQHJLEXHL-UHFFFAOYSA-N
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Description

Heptane, 1-(methoxymethoxy)- is an organic compound that belongs to the class of ethers It is a derivative of heptane, where one of the hydrogen atoms is replaced by a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptane, 1-(methoxymethoxy)- typically involves the reaction of heptane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

Heptane+Methoxymethyl chlorideHeptane, 1-(methoxymethoxy)-+HCl\text{Heptane} + \text{Methoxymethyl chloride} \rightarrow \text{Heptane, 1-(methoxymethoxy)-} + \text{HCl} Heptane+Methoxymethyl chloride→Heptane, 1-(methoxymethoxy)-+HCl

Industrial Production Methods

Industrial production of Heptane, 1-(methoxymethoxy)- can be achieved through a continuous flow process where heptane and methoxymethyl chloride are fed into a reactor containing a base. The reaction mixture is then heated to a specific temperature to facilitate the reaction. The product is subsequently purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Heptane, 1-(methoxymethoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions where the methoxymethoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted heptane derivatives.

Scientific Research Applications

Heptane, 1-(methoxymethoxy)- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of lipid membranes and as a model compound for hydrophobic interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Heptane, 1-(methoxymethoxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Heptane: A straight-chain alkane with similar hydrophobic properties.

    Methoxymethane: A simple ether with a methoxymethoxy group.

    1-Methoxyheptane: Another ether derivative of heptane.

Uniqueness

Heptane, 1-(methoxymethoxy)- is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties such as increased polarity and reactivity compared to its parent compound, heptane. This makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

71739-40-7

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

1-(methoxymethoxy)heptane

InChI

InChI=1S/C9H20O2/c1-3-4-5-6-7-8-11-9-10-2/h3-9H2,1-2H3

InChI Key

UXUAESQHJLEXHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCOC

Origin of Product

United States

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